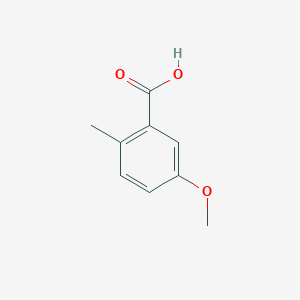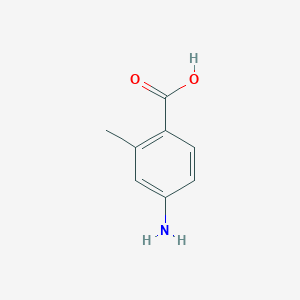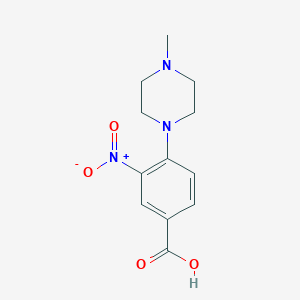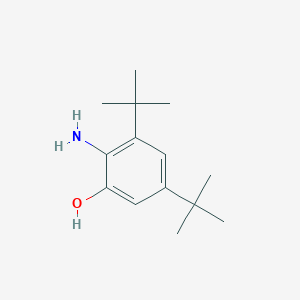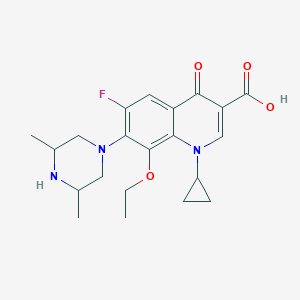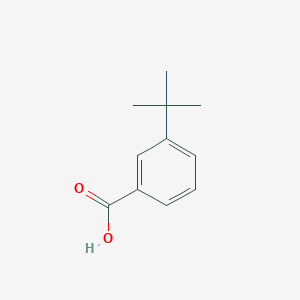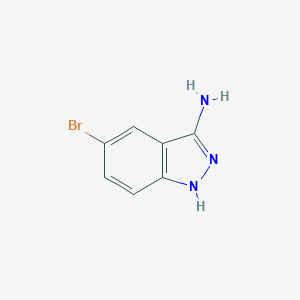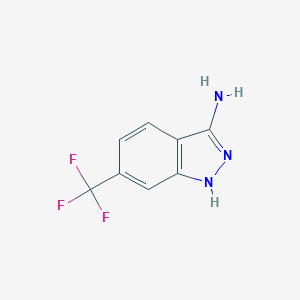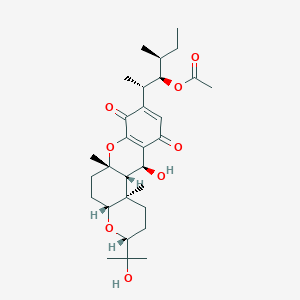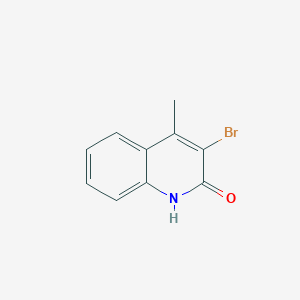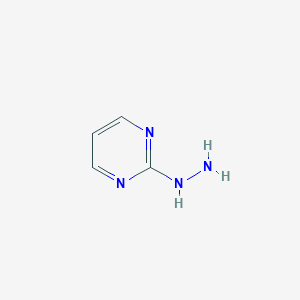
1-(4-Ethoxyphenyl)sulfonylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)sulfonylpiperidine, also known as Suvorexant, is a novel type of hypnotic drug that was approved by the FDA in 2014 for the treatment of insomnia. Unlike traditional hypnotic drugs, Suvorexant targets the orexin neurotransmitter system, which is involved in regulating wakefulness and sleep. In
Wirkmechanismus
1-(4-Ethoxyphenyl)sulfonylpiperidine works by blocking the action of orexin neurotransmitters, which are involved in promoting wakefulness and arousal. By blocking the orexin system, 1-(4-Ethoxyphenyl)sulfonylpiperidine promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
1-(4-Ethoxyphenyl)sulfonylpiperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the time it takes to fall asleep, increase total sleep time, and reduce the number of awakenings during the night. In addition, 1-(4-Ethoxyphenyl)sulfonylpiperidine has also been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Ethoxyphenyl)sulfonylpiperidine is its specificity for the orexin system, which makes it a potentially useful tool for studying the role of orexin in sleep and wakefulness regulation. However, one limitation of 1-(4-Ethoxyphenyl)sulfonylpiperidine is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(4-Ethoxyphenyl)sulfonylpiperidine. One area of interest is its potential use in the treatment of other neurological disorders such as depression, anxiety, and Alzheimer's disease. Another area of interest is the development of new and more potent orexin receptor antagonists that may have improved pharmacokinetic properties and therapeutic efficacy. Finally, there is also a need for further research on the long-term safety and efficacy of 1-(4-Ethoxyphenyl)sulfonylpiperidine in treating insomnia and other sleep disorders.
Synthesemethoden
The synthesis of 1-(4-Ethoxyphenyl)sulfonylpiperidine involves a multi-step process starting from commercially available starting materials. The key step involves the formation of the piperidine ring through a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)sulfonylpiperidine has been extensively studied for its potential therapeutic applications in treating insomnia and other sleep disorders. In addition, recent studies have also investigated its potential use in the treatment of other neurological disorders such as depression, anxiety, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
32176-33-3 |
|---|---|
Molekularformel |
C13H19NO3S |
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H19NO3S/c1-2-17-12-6-8-13(9-7-12)18(15,16)14-10-4-3-5-11-14/h6-9H,2-5,10-11H2,1H3 |
InChI-Schlüssel |
SPYWELRTYOGAHF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)

